8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method starts with the preparation of a suitable chromene precursor, followed by chlorination and methoxylation reactions. The key steps include:
Preparation of Chromene Precursor: The chromene precursor can be synthesized through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
- 2-hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside .
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-4-oxo-4H-chromen-8-yl β-D-glucopyranoside .
Uniqueness
8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other chromene derivatives.
Properties
Molecular Formula |
C13H11ClO3 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
8-chloro-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-6-11-9(5-10(12)14)7-3-2-4-8(7)13(15)17-11/h5-6H,2-4H2,1H3 |
InChI Key |
LFOYAUSVEZLRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
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